Iothalamate meglumine

概要

説明

ヨードタラミン・メグルミンは、主に医療画像において放射線撮影手順中の内部構造の視認性を高めるために使用されるヨード化造影剤です。 これは、排泄性尿路造影、脳血管造影、末梢動脈造影、静脈造影、関節造影、およびコンピューター断層撮影などの手順で一般的に使用されます .

準備方法

合成経路と反応条件: ヨードタラミン・メグルミンは、ヨード含有有機アニオンであるヨードタラミン酸から合成されます。 合成には、ヨードタラミン酸とメグルミン(N-メチルグルカミン)を制御された条件下で反応させることが含まれます . この反応は、通常、触媒として水酸化ナトリウムを使用し、水性媒体中で行われるため、成分の完全な溶解と反応が保証されます .

工業的生産方法: ヨードタラミン・メグルミンの工業的生産には、注射用の水中のヨードタラミン酸の滅菌溶液の調製が含まれます。 この溶液は、メグルミンと水酸化ナトリウムの助けを借りて調製され、エデト酸カルシウム二ナトリウムまたはエデト酸二ナトリウムなどの適切な緩衝剤と安定剤を少量含む場合があります . 最終製品は、好ましくはタイプIのガラス製の単回使用容器に保存され、光から保護されて安定性と有効性を維持します .

化学反応の分析

反応の種類: ヨードタラミン・メグルミンは、置換反応や錯体形成反応など、さまざまな化学反応を起こします。 これらの反応は、医療画像における造影剤としての機能にとって不可欠です .

一般的な試薬と条件: ヨードタラミン・メグルミンを含む反応で使用される一般的な試薬には、水酸化ナトリウム、塩酸、エデト酸カルシウム二ナトリウムなどのさまざまな安定剤が含まれます . これらの反応は、通常、化合物の安定性を確保するために、制御されたpH条件下で行われます .

生成される主な生成物: ヨードタラミン酸とメグルミンとの反応から生成される主な生成物は、ヨードタラミン・メグルミン自身です。 この化合物は、放射不透過性剤としての機能に不可欠な、高いヨード含有量を特徴としています .

科学研究への応用

ヨードタラミン・メグルミンは、化学、生物学、医学、工業などの分野において幅広い科学研究への応用があります。 医学では、診断用造影剤として使用され、放射線画像における内部構造の視認性を高めます . 腎臓病患者の糸球体濾過量(GFR)を測定するための研究にも使用されています . 化学では、ヨードタラミン・メグルミンは、液体クロマトグラフィーや質量分析などのさまざまな分析技術における試薬として使用されています .

科学的研究の応用

Iothalamate meglumine is a contrast agent used in medical imaging to enhance the visualization of internal body structures . It is the meglumine salt form of iothalamate and functions by blocking x-rays as they pass through the body, allowing structures that do not naturally contain iodine to become visible . The degree of opacity achieved is directly related to the concentration of this compound in the path of the x-rays .

Applications in Medical Imaging

This compound is utilized in a variety of diagnostic imaging procedures :

- Urography: Helps in visualizing the urinary tract .

- Angiography: Used to image blood vessels .

- Venography: Used to image veins .

- Myelography: Aids in visualizing the spinal cord .

- Arthrography: Used to image joints .

- Computed Tomography (CT) Scans: Enhances the visibility of lesions in organs such as the liver, pancreas, kidneys, and other areas like the abdominal aorta and mediastinum .

- Cystometry: this compound 17.2% can be used as a reliable testing medium for pediatric cystometry .

Considerations and Safety

When using this compound, several factors should be considered :

- Allergies: Patients should inform their doctor of any known allergies to this compound or other substances .

- Pediatric Use: Studies have not shown specific problems that would limit the use of this compound in children, though some children may experience more side effects .

- Drug Interactions: Patients should discuss all medications they are taking with their doctor to avoid potential interactions .

作用機序

ヨードタラミン・メグルミンの作用機序は、高いヨード含有量によるX線の吸収能力にあります。 体内に注射されると、腎臓に急速に蓄積され、糸球体濾過によって尿中に変化せずに排泄されます . この特性により、放射線画像中の尿路やその他の内部構造の視認性を高めることができます . この化合物は、有意な代謝を受けず、血清アルブミンへの結合が弱いため、体から急速にクリアされます .

類似化合物との比較

ヨードタラミン・メグルミンは、ヨヘキソール、ヨードアミド、イオキタラミン、およびイオグレートなどの他のヨード化造影剤に似ています . これは、特定の分子構造と、副作用を最小限に抑えながら高い放射線密度を提供する能力が独特です . 他の類似化合物には、ジアトリゾエートとイオパミドールがあり、これらも医療画像における造影剤として使用されています .

類似化合物のリスト:- ヨヘキソール

- ヨードアミド

- イオキタラミン

- イオグレート

- ジアトリゾエート

- イオパミドール

生物活性

Iothalamate meglumine is an ionic hyperosmolar radiocontrast agent primarily used in medical imaging procedures, particularly in computed tomography (CT) scans. It is a derivative of iothalamate, which is an organic iodine compound. The compound is known for its ability to enhance the contrast of images by absorbing X-rays, allowing for better visualization of internal structures during diagnostic imaging.

- Chemical Formula : C18H26I3N3O9

- Molecular Weight : 555.1 g/mol

- CAS Number : 77720-44-0

This compound functions by increasing the radiopacity of tissues, which facilitates the differentiation between various anatomical structures in imaging studies. Its hyperosmolar nature can lead to physiological changes upon administration, such as alterations in blood flow and potential impacts on renal function.

Enzymatic Interactions

Research has shown that this compound does not significantly inhibit the activities of histamine inactivating enzymes, namely diamine oxidase (DAO) and histamine N-methyltransferase (HMT), at physiologically relevant concentrations. A study indicated that while some iodinated contrast media might slightly increase enzymatic activities, these effects were not statistically significant . This suggests that this compound may have a minimal direct impact on histamine metabolism, which is crucial in understanding its safety profile.

| Substance | DAO Activity (%) | HMT Activity (%) |

|---|---|---|

| Control | 100 | 100 |

| 0.1 mM | 98 | 102 |

| 1 mM | 99 | 101 |

| 10 mM | 97 | 100 |

Case Studies and Clinical Findings

- Transient Tachycardia : A clinical study reported that patients receiving a bolus injection of this compound experienced transient tachycardia. This response was linked to the rapid infusion rates typical during CT scans, indicating a need for monitoring cardiovascular parameters during administration .

- Renal Function Assessment : Iothalamate is commonly used in assessing glomerular filtration rate (GFR). A study highlighted its effectiveness in measuring renal function through liquid chromatography methods, establishing its role as a reliable marker in clinical settings .

- Adverse Reactions : Despite its widespread use, there are documented cases of adverse reactions associated with iodinated contrast agents like this compound. These can include anaphylactoid reactions resembling type I hypersensitivity but often without specific IgE involvement. Understanding these reactions is critical for patient safety and premedication strategies .

Pharmacokinetics

The pharmacokinetics of this compound involve rapid distribution and elimination from the bloodstream, primarily through renal excretion. The compound's hyperosmolarity can lead to increased osmotic pressure within the vascular system, potentially affecting fluid dynamics and renal perfusion.

特性

IUPAC Name |

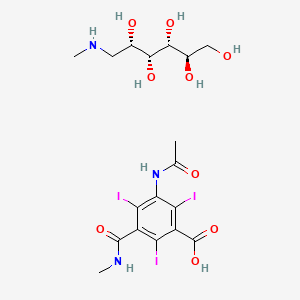

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,18)(H,16,17)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHUSFYMPUDOEL-WZTVWXICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926949 | |

| Record name | 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

809.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13087-53-1 | |

| Record name | D-Glucitol, 1-deoxy-1-(methylamino)-, 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13087-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iothalamate meglumine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013087531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOTHALAMATE MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUW72GOP7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Iothalamate Meglumine is a radiographic contrast agent. It works by temporarily increasing the radiodensity of the target area, allowing for clearer visualization on X-ray or computed tomography (CT) scans. [, ] Essentially, it blocks X-rays as they pass through the body, creating contrast between structures with and without the agent. [] The degree of opacity observed is directly proportional to the amount of this compound in the X-ray beam. []

A: this compound is the meglumine salt of iothalamic acid. [] It is an organic iodine compound with three iodine atoms attached to a benzene ring.

A: The molecular formula of this compound is C18H26I3N2O9. Its molecular weight is 777.11 g/mol. [, ]

A: Yes, a study utilized proton nuclear magnetic resonance (PMR) spectroscopy to identify and assay this compound in pharmaceutical samples. [] The resonance signals for protons in specific groups, such as CH3-CO-, CH3-N-, and CH3-CO- (from sodium acetate used as an internal standard), were analyzed for quantification. []

A: Research indicates that increasing the concentration of this compound, specifically iohexol, significantly increases its CT number, consequently enhancing its visibility. [] Volumetric ratios ranging from 1:1000 to 1:1 resulted in CT numbers from 20 HU to over 3000 HU. []

ANone: this compound's primary function is as a contrast agent. Its mechanism of action does not involve catalytic properties. Therefore, there are no related applications in this regard.

ANone: The provided research papers do not offer specific details regarding the application of computational chemistry and modeling techniques for this compound.

A: this compound is formulated as an injection solution, often with stabilizers and buffers for optimal pH and stability. [, ] The provided research papers do not detail specific stability studies under various conditions.

A: this compound is primarily excreted unchanged in the urine. [] The degree of opacity produced by the contrast agent depends on its distribution and elimination. []

A: Animal models, including rabbits and guinea pigs, have been utilized to investigate the potential inflammatory effects of this compound on various tissues, such as the fallopian tubes and peritoneal surfaces. [, , ]

ANone: The concept of resistance does not apply to this compound's mechanism of action as a contrast agent.

A: While generally considered safe for diagnostic procedures, this compound, similar to other iodinated contrast media, may cause adverse reactions ranging from mild discomfort to severe complications. [, ]

A: In rare instances, this compound administration can lead to life-threatening conditions such as severe hypotension, cardiac arrhythmias, pulmonary edema, laryngeal edema, and convulsions. [, ]

A: Studies in rabbits identified EEG suppression and increased blood-brain barrier permeability following intracarotid injection of this compound. [] These findings suggest potential neurotoxic effects, although the exact mechanisms require further investigation. [, ]

ANone: As a contrast agent, this compound is not designed for targeted drug delivery. Its distribution is largely determined by its physicochemical properties and the route of administration.

ANone: The available research primarily focuses on this compound's application as a contrast agent and does not explore its role in biomarker discovery or diagnostics.

A: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying this compound levels in various matrices. [] This method offers high sensitivity and selectivity for accurate measurement. []

ANone: The provided research papers do not address the environmental impact or degradation of this compound.

ANone: Specific details regarding the validation of analytical methods used to quantify this compound are not provided in the research papers.

A: As a pharmaceutical product, this compound is subject to stringent quality control measures throughout its lifecycle, from development and manufacturing to distribution, to ensure its consistency, safety, and efficacy. [, ]

A: Yes, this compound can trigger hypersensitivity reactions, although these are relatively rare. [] These reactions are typically mediated by the immune system and can range in severity from mild skin rashes to life-threatening anaphylaxis. [, ]

A: While the exact mechanisms are complex, they are thought to involve the recognition of this compound as a foreign substance by the immune system, leading to the activation of mast cells and the release of histamine and other inflammatory mediators. []

ANone: The provided research does not specifically investigate this compound's interactions with drug transporters.

ANone: The research papers do not provide information regarding this compound's potential to induce or inhibit drug-metabolizing enzymes.

A: Yes, several other contrast agents are available, including both ionic and non-ionic compounds. [, , , , ]

A: Common alternatives include Iopamidol, Iohexol, Ioxilan, and Metrizamide. [, , , , ] The choice of contrast agent often depends on factors like the specific diagnostic procedure, the patient's medical history, and the potential risk of adverse reactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。